(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine
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Overview
Description
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C10H13F3N2 This compound features a pyridine ring substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine typically involves multiple steps. One common method starts with the preparation of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol, which is then converted to the desired methanamine derivative. The reaction conditions often involve the use of trifluoromethylation reagents and appropriate catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but with a methyl group instead of a methanamine group.
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine hydrochloride: Similar trifluoromethyl group but with a piperidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine lies in its combination of a trifluoromethyl group and a methanamine group on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H13F3N2 |
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Molecular Weight |
218.22 g/mol |
IUPAC Name |
[6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,10(11,12)13)8-4-3-7(5-14)6-15-8/h3-4,6H,5,14H2,1-2H3 |
InChI Key |
IIASGTHCADUYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)CN)C(F)(F)F |
Origin of Product |
United States |
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